molecular formula C9H7N3O2 B2957072 5-Nitroquinolin-3-amine CAS No. 98589-84-5

5-Nitroquinolin-3-amine

Cat. No. B2957072
CAS RN: 98589-84-5
M. Wt: 189.174
InChI Key: SRERDBOBCFEVHH-UHFFFAOYSA-N
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Patent
US06441017B1

Procedure details

N-Acetyl-3-amino-5-nitroquinoline, as described above in Step B, (5.89 g, 25.5 mmol) was dissolved in EtOH (200 mL) and KOH (2 N aqueous solution, 19.2 mL, 38.4 mmol) was added. The reaction mixture was heated to reflux for 48 hours, cooled, poured into water, and concentrated to in vacuo to remove the EtOH. The resulting solid was collected by filtration and dried to afford the desired product.
Name
N-Acetyl-3-amino-5-nitroquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
19.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:4]1[C:13]2[C:8](=[C:9]([N+:14]([O-:16])=[O:15])[CH:10]=[CH:11][CH:12]=2)[CH:7]=[C:6]([NH2:17])[CH2:5]1)(=O)C.[OH-].[K+].O>CCO>[NH2:17][C:6]1[CH:5]=[N:4][C:13]2[C:8]([CH:7]=1)=[C:9]([N+:14]([O-:16])=[O:15])[CH:10]=[CH:11][CH:12]=2 |f:1.2|

Inputs

Step One
Name
N-Acetyl-3-amino-5-nitroquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CC(=CC2=C(C=CC=C12)[N+](=O)[O-])N
Step Two
Name
Quantity
19.2 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the EtOH
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NC2=CC=CC(=C2C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.